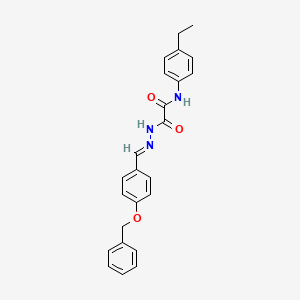![molecular formula C17H10BrClN2O3 B15015737 4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)
4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Formation of the Imine: The final step involves the condensation of the substituted furan with an amine, typically under dehydrating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but lacks the chlorine substituent.
(Z)-N-(4-CHLOROPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but has a chlorine substituent instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity or binding characteristics.
属性
分子式 |
C17H10BrClN2O3 |
|---|---|
分子量 |
405.6 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-1-3-12(4-2-11)20-10-14-6-8-17(24-14)15-9-13(21(22)23)5-7-16(15)19/h1-10H |
InChI 键 |
SYQHXVITBCTHFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15015654.png)
![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B15015662.png)
![4,5-b']Dithiophene](/img/structure/B15015671.png)
![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
![Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate](/img/structure/B15015686.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B15015692.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15015698.png)
![(3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one](/img/structure/B15015713.png)
![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

